MA242

p53-mutant oncology MDM2 inhibition pancreatic cancer

MA242 is a first-in-class dual MDM2/NFAT1 degrader, uniquely effective in p53-mutant cancers where standard MDM2 inhibitors fail. Validated in pancreatic, breast, and HCC models. In vivo efficacy at 2.5–10 mg/kg without host toxicity. Ideal for overcoming p53-mediated resistance in preclinical oncology research.

Molecular Formula C26H21ClF3N3O5S
Molecular Weight 580.0 g/mol
Cat. No. B12422747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA242
Molecular FormulaC26H21ClF3N3O5S
Molecular Weight580.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7)
InChIKeyYTSFRIUMZUCDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MA242 for Cancer Research Procurement: MDM2–NFAT1 Dual Inhibitor with p53-Independent Anticancer Activity


MA242 is a synthetic small-molecule dual inhibitor of murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1) [1]. Unlike conventional MDM2 inhibitors that block the MDM2–p53 protein–protein interaction, MA242 directly binds to the RING domain of MDM2 and the DNA-binding domain of NFAT1, promoting degradation of both oncoproteins and suppressing NFAT1-driven MDM2 transcription [2]. MA242 exhibits potent antiproliferative and pro-apoptotic effects across multiple cancer types—including pancreatic, hepatocellular, and breast carcinomas—irrespective of tumor p53 mutational status [3]. The compound is commercially available as the trifluoroacetate salt (CAS 1049704-18-8) or free base (CAS 1049704-17-7) for preclinical research applications .

Why MA242 Cannot Be Replaced by Standard MDM2 or NFAT1 Inhibitors in p53-Defective Cancer Models


The majority of MDM2 inhibitors in clinical and preclinical development (e.g., Nutlin-3a, RG7112, AMG-232) rely on functional p53 to exert antitumor effects, showing limited to no activity in p53-mutant or p53-null tumors—a critical limitation given that p53 is mutated in approximately 50–75% of pancreatic, hepatocellular, and triple-negative breast cancers [1]. Similarly, indirect NFAT1 inhibitors such as cyclosporine A act upstream via calcineurin inhibition and lack target specificity [2]. MA242 addresses this gap through a dual-targeting mechanism: it directly binds and degrades both MDM2 and NFAT1 proteins independently of p53 status, simultaneously disrupting the MDM2–p53 axis and the NFAT1→MDM2 transcriptional feed-forward loop [3]. Simply substituting a conventional MDM2 inhibitor or a calcineurin inhibitor would fail to recapitulate this coordinated dual oncoprotein depletion and would not produce comparable efficacy in p53-mutant contexts [4].

MA242 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against MDM2/NFAT1 Comparators


MA242 Retains Potent Cytotoxicity in p53-Mutant Cancer Cells Whereas MDM2–p53 Inhibitors Lose Activity

In pancreatic cancer models, MA242 inhibited proliferation of p53-mutant cell lines (Panc-1, AsPC-1) with IC₅₀ values between 0.1 and 0.4 μM following 72-hour exposure [1]. In contrast, the MDM2–p53 interaction inhibitor RG7112 showed a median IC₅₀ of approximately 0.4 μM in p53 wild-type cells but >10 μM in p53-mutant cell lines, representing a >25-fold loss of potency [2]. This p53-independent activity is mechanistically distinct and cannot be achieved by conventional MDM2 antagonists that require functional p53.

p53-mutant oncology MDM2 inhibition pancreatic cancer

MA242 Exhibits Cancer-Selective Cytotoxicity with >14-Fold Therapeutic Window vs Normal Pancreatic Epithelial Cells

MA242 demonstrated marked selectivity for cancer cells over normal pancreatic ductal epithelial cells. In human pancreatic cancer cell lines (Panc-1, Mia-PaCa-2, AsPC-1, BxPC-3, HPAC), IC₅₀ values ranged from 0.10 to 0.40 μM, whereas the IC₅₀ in normal human pancreatic ductal epithelial (HPDE) cells was 5.81 μM . This represents a 14.5- to 58.1-fold difference in sensitivity, suggesting a favorable therapeutic window that is rarely quantified for dual-targeting agents in this class [1].

cancer-selective cytotoxicity therapeutic index normal cell sparing

MA242 Achieves Tumor Growth Inhibition In Vivo Without Observable Host Toxicity Across Multiple Dosing Regimens

In orthotopic pancreatic cancer xenograft models, MA242 administered intraperitoneally at 2.5, 5, or 10 mg/kg/day significantly suppressed tumor growth without causing discernible changes in mean body weight or other signs of host toxicity across 5-week treatment periods [1]. This contrasts with clinical-stage MDM2–p53 inhibitors such as RG7112 and AMG-232, which have exhibited dose-limiting hematological toxicities (thrombocytopenia, neutropenia) in both preclinical and clinical settings [2]. Additionally, in patient-derived xenograft (PDX) models of hepatocellular carcinoma, MA242 inhibited tumor growth irrespective of p53 status, with no observed adverse effects on body weight [3].

in vivo efficacy tolerability orthotopic xenograft PDX model

MA242 Disrupts Cancer Metabolic Pathways Not Targeted by MDM2–p53 Inhibitors

Metabolomic profiling of MA242-treated breast cancer cells revealed significant disruption of nicotinamide metabolism, modification of nucleotide metabolism, and elevated cellular oxidative stress via disturbance of redox balance [1]. These metabolic effects are mechanistically distinct from those of conventional MDM2–p53 inhibitors, which primarily restore p53-mediated transcription without directly altering cancer cell metabolism [2]. The observed metabolic modulation represents an additional therapeutic dimension that may contribute to MA242's efficacy in p53-mutant settings.

cancer metabolism nicotinamide metabolism redox balance nucleotide metabolism

MA242 Binds the MDM2 RING Domain Rather Than the N-Terminal p53-Binding Pocket

Crystallographic studies demonstrate that MA242 binds directly to the C-terminal RING domain of MDM2, whereas the majority of small-molecule MDM2 inhibitors (e.g., Nutlin-3a, RG7112, AMG-232, SAR405838) target the N-terminal p53-binding pocket [1]. By engaging the RING domain, MA242 induces MDM2 auto-ubiquitination and proteasomal degradation rather than merely blocking MDM2–p53 binding [2]. This distinct binding site and degradation mechanism enable MA242 to reduce total MDM2 protein levels even in cells lacking functional p53 [3].

MDM2 RING domain E3 ubiquitin ligase protein degradation binding mechanism

MA242 Preclinical Research Applications: High-Value Experimental Contexts Supported by Quantitative Evidence


p53-Mutant Pancreatic Cancer Xenograft and Orthotopic Efficacy Studies

MA242 is optimally deployed in preclinical pancreatic cancer models bearing p53 mutations (e.g., Panc-1, AsPC-1, Mia-PaCa-2) where MDM2–p53 inhibitors show negligible activity. In vivo dosing at 2.5–10 mg/kg IP has demonstrated significant tumor growth inhibition without observable toxicity [1]. The compound's cancer-selective cytotoxicity (IC₅₀ 0.1–0.4 μM in cancer cells vs 5.81 μM in normal HPDE cells) provides a rationale for therapeutic window assessment in orthotopic and PDX studies [2].

Triple-Negative Breast Cancer (TNBC) Research with p53-Inactivated Backgrounds

MA242 has been validated in breast cancer cell lines with varying p53 status and in orthotopic and patient-derived xenograft models of breast cancer [1]. Its demonstrated disruption of nicotinamide metabolism, nucleotide metabolism, and redox balance provides a unique tool compound for investigating metabolic vulnerabilities in TNBC—a subtype with high prevalence of p53 mutations and limited targeted therapy options [2].

Hepatocellular Carcinoma (HCC) Models with p53 Mutations and Metastasis Endpoints

In HCC research, MA242 offers p53-independent inhibition of both primary tumor growth and metastasis [1]. The compound has been evaluated in orthotopic HCC models and PDX models, showing efficacy without host toxicity [2]. High NFAT1 and MDM2 co-expression in HCC correlates with poor prognosis, and MA242's dual degradation of both proteins addresses this clinically relevant axis [3].

Combination Therapy Studies with Gemcitabine in Pancreatic Cancer

MA242 has demonstrated additive to synergistic effects when combined with gemcitabine in pancreatic cancer models, inhibiting tumor growth and metastasis without increasing host toxicity [1]. This combination approach is particularly relevant for pancreatic cancer research, as gemcitabine remains a standard-of-care comparator despite modest single-agent efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MA242

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.